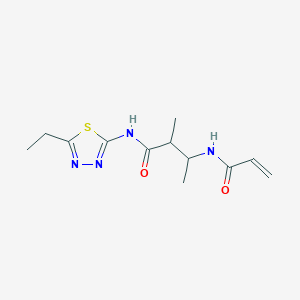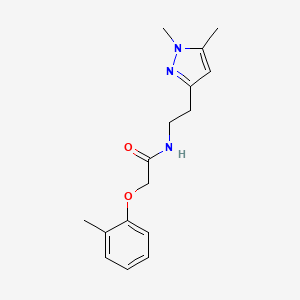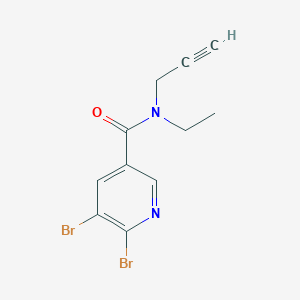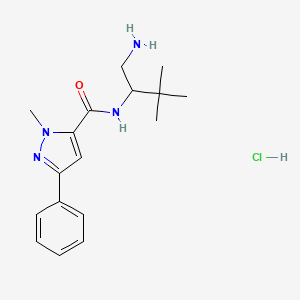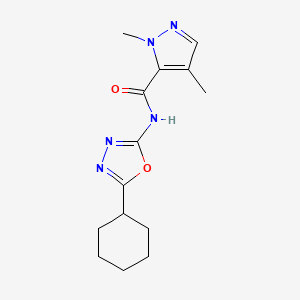
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxadiazoles often involves the reaction of an acyl hydrazide with a carboxylic acid derivative1. The specific synthesis pathway for “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide” is not available in the sources I found.
Molecular Structure Analysis
Oxadiazoles have a five-membered ring structure with two nitrogen atoms, one oxygen atom, and two carbon atoms1. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment1.
Chemical Reactions Analysis
The chemical reactions involving oxadiazoles can vary widely depending on the specific compound and the conditions of the reaction1. Without specific information on “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide”, it’s difficult to provide a detailed analysis.
Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary depending on the specific compound1.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
The compound falls under a class of compounds synthesized via heterocyclic reactions, often aiming to explore their potential biological activities. For instance, El-Essawy and Rady (2011) discussed the synthesis of 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine. This synthesis involves cyclization reactions under acidic and basic conditions, highlighting the chemical versatility and potential for modification of such compounds (El-Essawy & Rady, 2011).
Potential Therapeutic Applications
Antitubercular Activity : Ahsan et al. (2012) synthesized analogs of the compound in search of therapeutics for tuberculosis. Their study found 4-[(5-[(4-fluorophenylamino]-1,3,4-oxadiazol-2-yl)methylamino]-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one to be highly active against Mycobacterium tuberculosis H(37)Rv and isoniazid-resistant M. tuberculosis, showcasing the compound's potential in antimycobacterial therapy (Ahsan et al., 2012).
Antimicrobial Activity : Research by Basavarajaiah and Mruthyunjayaswamy (2008) on substituted-thiazole-2-semicarbazides derivatives, which are structurally similar to the compound , demonstrated antimicrobial activity. This suggests the potential of the compound's class in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008).
Insecticidal Activity : Studies by Li et al. (2013) and Qi et al. (2014) on anthranilic diamides analogs containing oxadiazole rings demonstrated significant larvicidal activities against insects like Plutella xylostella and Spodoptera exigua. This indicates the potential of such compounds in agricultural insect control (Li et al., 2013; Qi et al., 2014).
Antioxidant Activity : Bondock et al. (2016) explored the antioxidant activity of 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, noting that certain synthesized compounds exhibited high protection against DNA damage. This hints at the compound's potential in oxidative stress mitigation and therapeutic applications (Bondock et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-9-8-15-19(2)11(9)12(20)16-14-18-17-13(21-14)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCPTWSMOLMVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=NN=C(O2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2630056.png)
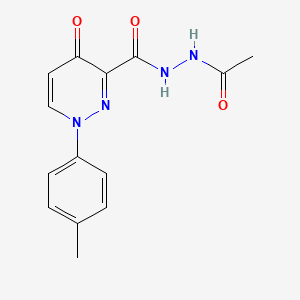

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2630060.png)

